molecular formula C17H22N4 B14437899 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine CAS No. 76167-65-2

2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine

Cat. No.: B14437899
CAS No.: 76167-65-2
M. Wt: 282.4 g/mol
InChI Key: NGZJGDIXFLEZSS-UHFFFAOYSA-N
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Description

2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidyl group and an o-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution reaction between 2-chloropyrimidine and 1-(o-methylbenzyl)-4-piperidylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles like amines, thiols; bases like potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Benzyl-4-piperidyl)amino)pyrimidine
  • 2-((1-(p-Methylbenzyl)-4-piperidyl)amino)pyrimidine
  • 2-((1-(m-Methylbenzyl)-4-piperidyl)amino)pyrimidine

Uniqueness

2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is unique due to the presence of the o-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

76167-65-2

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N4/c1-14-5-2-3-6-15(14)13-21-11-7-16(8-12-21)20-17-18-9-4-10-19-17/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,18,19,20)

InChI Key

NGZJGDIXFLEZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC3=NC=CC=N3

Origin of Product

United States

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